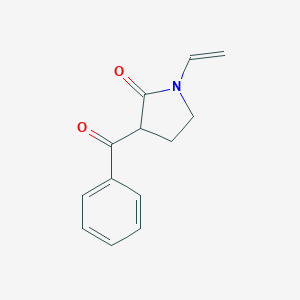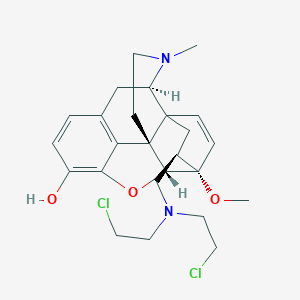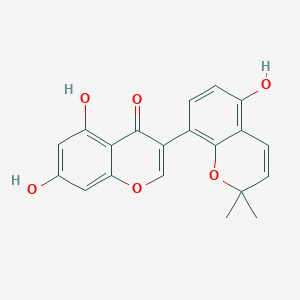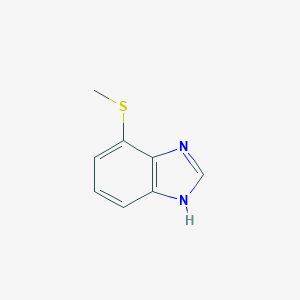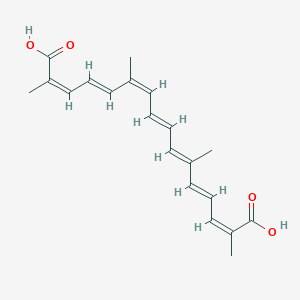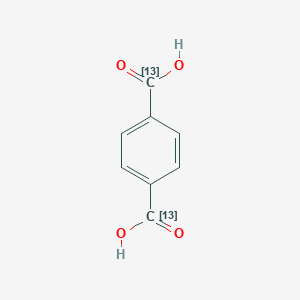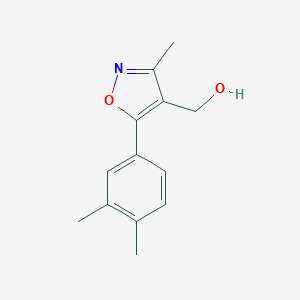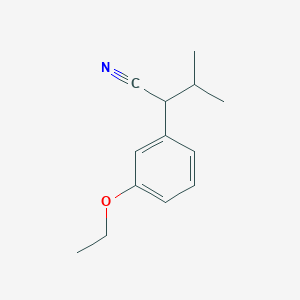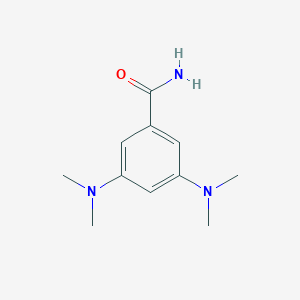![molecular formula C9H8N2OS2 B037589 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 120079-81-4](/img/structure/B37589.png)
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, involves diverse pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the compound's synthetic versatility and the importance of catalyst choice in the synthesis process (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Pyrimidine derivatives exhibit a broad spectrum of biological activities, which are often attributed to their specific molecular structure. Structural analysis and modifications of the pyrimidine ring, including the introduction of allyl and mercapto groups, can significantly influence the compound's pharmacological profile, indicating a complex interplay between structure and activity (Rashid et al., 2021).
Chemical Reactions and Properties
Pyrimidine compounds participate in various chemical reactions, which can lead to the synthesis of novel derivatives with enhanced biological activities. The reactivity of the pyrimidine core, especially in the presence of substituents like allyl and mercapto groups, is crucial for the development of compounds with potential anti-inflammatory and anticancer activities. This reactivity is also essential for exploring the compound's chemical properties and its interactions with biological targets (Gondkar, Deshmukh, & Chaudhari, 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery methods. Understanding the physical characteristics is essential for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their pharmacological activity. Modifications in the pyrimidine ring, such as the incorporation of allyl and mercapto groups, can alter these properties, thereby affecting the compound's biological activity and potential therapeutic applications. Analyzing these properties is key to designing pyrimidine derivatives with desired biological activities and minimal toxicity (Kumar, Deep, & Narasimhan, 2019).
科学的研究の応用
Catalytic Applications in Organic Synthesis
One of the most significant applications of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one and its derivatives is in the field of organic synthesis, where these compounds are utilized as key precursors or intermediates. Research highlights the importance of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Various synthetic pathways have been developed for substituted pyrimidines using diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, emphasizing the role of these compounds in advancing organic synthesis techniques (Parmar, Vala, & Patel, 2023).
Biomedical Applications
Pyrimidine derivatives exhibit a wide range of biological activities, making them valuable in various biomedical applications. They have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, certain substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, indicating their potential as lead compounds for developing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, pyrimidine-based scaffolds have demonstrated significant anticancer activity, with numerous patents published on pyrimidine-based anticancer agents, highlighting their importance in the development of future drug candidates (Kaur et al., 2014).
Environmental and Chemical Sensing
The structural versatility of pyrimidine derivatives also extends to environmental and chemical sensing applications. These compounds are used in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them effective as sensing probes. The literature from 2005 to 2020 encompasses various pyrimidine-based optical sensors, underscoring the adaptability of these compounds in creating sensitive and selective sensors for environmental and chemical analyses (Jindal & Kaur, 2021).
将来の方向性
特性
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5H,1,4H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHWSNDYCOUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CS2)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429323 |
Source


|
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
120079-81-4 |
Source


|
| Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

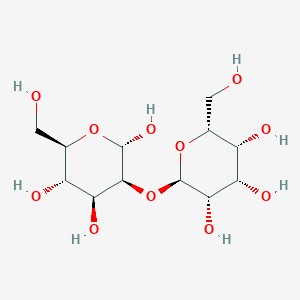
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
